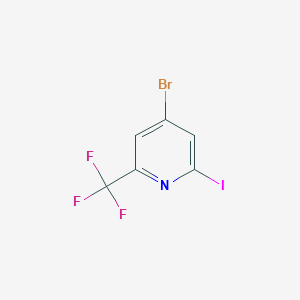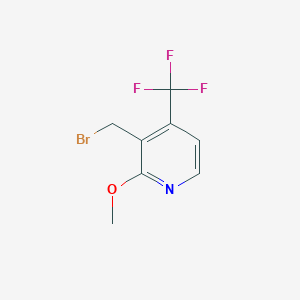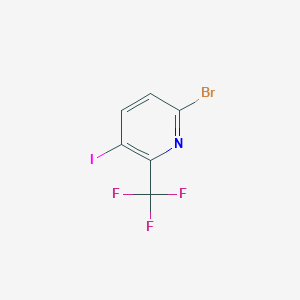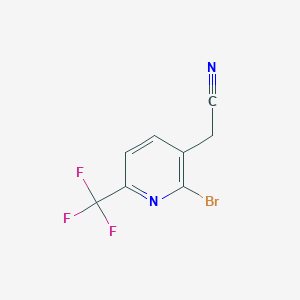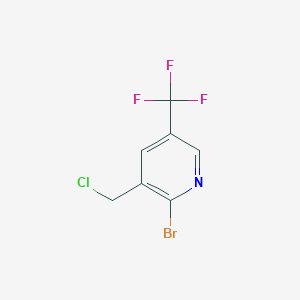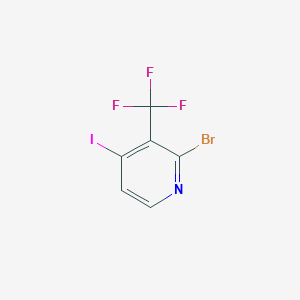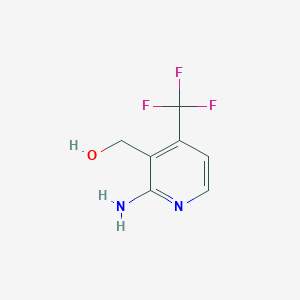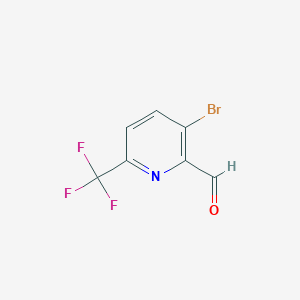
3-溴-2-氟-4-(三氟甲基)吡啶
描述
“3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine” is a chemical compound that is used in the preparation of pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) derivatives, which includes “3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of this class of compounds are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .
Chemical Reactions Analysis
“3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine” are characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of this class of compounds are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .
科学研究应用
合成多取代吡啶
3-溴-2-氟-4-(三氟甲基)吡啶用于合成多取代吡啶。Chen等人(2010年)的研究描述了一种合成多取代3-H、3-F和3-三氟甲基吡啶的策略,使用负离子活化的氟烷基团的C-F键断裂,为吡啶合成提供了补充(Chen et al., 2010)。
醛的去质子官能化
Shigeno等人(2019年)的研究展示了使用酰胺碱将吡啶衍生物与醛去质子官能化的方法。该方法有效地将带有3-和5-位各两个电子吸引基团的吡啶底物与各种醛反应,包括芳基醛(Shigeno et al., 2019)。
三氟甲基取代吡啶的制备
Cottet和Schlosser(2002年)将制备三氟甲基取代苯的方法扩展到吡啶系列。他们成功地将2-碘吡啶通过碘化物与(三氟甲基)铜的取代转化为2-(三氟甲基)吡啶(Cottet & Schlosser, 2002)。
放射性药物应用
Brugarolas等人(2016年)描述了合成重要于制药和放射性药物的间位取代3-氟-4-氨基吡啶。他们通过直接氟化吡啶N-氧化物实现了这一点,展示了这些结构合成的新方法(Brugarolas et al., 2016)。
光谱和抗菌研究
Vural和Kara(2017年)对相关化合物5-溴-2-(三氟甲基)吡啶进行了傅里叶变换红外(FT-IR)和核磁共振(NMR)光谱表征。他们还研究了其抗菌活性(Vural & Kara, 2017)。
作用机制
- It can participate in amination reactions, leading to the formation of aminopyridines .
- Additionally, it serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Mode of Action
- is a versatile reagent in synthetic chemistry.
安全和危害
“3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
未来方向
生化分析
Biochemical Properties
3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it has been used as a reactant in the preparation of aminopyridines through amination reactions . Additionally, it serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . These interactions highlight the compound’s versatility in facilitating and modulating biochemical processes.
Cellular Effects
The effects of 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the respiratory system, causing specific target organ toxicity . The compound’s ability to interact with cellular components and alter their function underscores its potential as a tool for studying cellular mechanisms and developing therapeutic interventions.
Molecular Mechanism
At the molecular level, 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s interactions with enzymes and proteins often involve the formation of covalent bonds or non-covalent interactions, leading to changes in enzyme activity and gene expression . These molecular mechanisms are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although its efficacy may diminish due to degradation . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reliable results in biochemical research.
Dosage Effects in Animal Models
The effects of 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular processes. At higher doses, it can cause toxic or adverse effects, including acute toxicity and organ damage . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can lead to the formation of reactive intermediates that further participate in biochemical reactions. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to reach target sites and exert its effects is influenced by its transport and distribution properties, which are critical for its efficacy in biochemical applications.
Subcellular Localization
3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mode of action and optimizing its use in biochemical research.
属性
IUPAC Name |
3-bromo-2-fluoro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNPYUHMKBSSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


